1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-N-PHENYL-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is a complex organic compound with a unique structure that includes anthracene, phenyl, and methylphenylsulfanyl groups
Preparation Methods
The synthesis of 1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-N-PHENYL-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with anthracene derivatives and phenyl isothiocyanate.
Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-N-PHENYL-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halides or alkoxides for substitution. Major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols.
Scientific Research Applications
1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-N-PHENYL-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-N-PHENYL-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as cell signaling and metabolism.
Pathways: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-N-PHENYL-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE can be compared with similar compounds such as:
5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: This compound also contains a methylphenylsulfanyl group and undergoes similar oxidation reactions.
2-(4-Methylsulfonylphenyl) indole derivatives: These compounds share structural similarities and exhibit antimicrobial and anti-inflammatory activities.
Properties
Molecular Formula |
C28H19NO3S |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfanyl-9,10-dioxo-N-phenylanthracene-2-carboxamide |
InChI |
InChI=1S/C28H19NO3S/c1-17-11-13-19(14-12-17)33-27-23(28(32)29-18-7-3-2-4-8-18)16-15-22-24(27)26(31)21-10-6-5-9-20(21)25(22)30/h2-16H,1H3,(H,29,32) |
InChI Key |
FQWUHRXDCOHSBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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